molecular formula C10H18ClNO2 B2497966 methyl8-aminobicyclo[4.2.0]octane-7-carboxylatehydrochloride CAS No. 2361634-74-2

methyl8-aminobicyclo[4.2.0]octane-7-carboxylatehydrochloride

Cat. No.: B2497966
CAS No.: 2361634-74-2
M. Wt: 219.71
InChI Key: SUKNTMVUTWRXME-UHFFFAOYSA-N
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Description

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is a bicyclic organic compound featuring a [4.2.0]octane core. Key structural attributes include:

  • Bicyclo[4.2.0]octane framework: A fused bicyclic system with bridgehead positions at C7 and C6.
  • Functional groups: An amino group (-NH₂) at position 8, a methyl ester (-COOCH₃) at position 7, and a hydrochloride salt (-HCl) .

Properties

IUPAC Name

methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKNTMVUTWRXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCCC2C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Amino-8,8-Dimethyl-2-Oxabicyclo[4.2.0]octane-7-carboxylic Acid Hydrochloride

  • Structure : Contains a 2-oxa (oxygen) substitution in the bicyclo framework, a carboxylic acid (-COOH) at C7, and two methyl groups at C8 .
  • Key differences: The oxa group increases polarity and may reduce ring strain compared to the target compound.
  • Properties : Crystalline structure confirmed via pharmacopeial testing; molecular weight ~221.46 g/mol (estimated) .

Cefepime Hydrochloride-Related Compounds

  • Structure : Bicyclo[4.2.0]octane with thia (sulfur), carboxy, and pyrrolidinium groups. Example: Cefepime-related Compound A (C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O) .
  • Key differences: Thia substitution enhances antibiotic activity (β-lactam ring). Pyrrolidinium and methoxyimino groups improve water solubility and bacterial targeting.
  • Applications : Broad-spectrum cephalosporin antibiotics .

tert-Butyl 3,7-Diazabicyclo[4.2.0]octane-7-carboxylate Hydrochloride

  • Structure : Diazabicyclo[4.2.0]octane with a tert-butyl carbamate (-COO-t-Bu) at C7 .
  • Key differences :
    • Two nitrogen atoms in the bicyclo system increase basicity.
    • The tert-butyl group enhances lipophilicity, affecting metabolic stability.
  • Applications : Industrial-grade intermediate for pharmaceuticals (e.g., Tamsulosin impurity E) .

Tropane Derivatives (Azabicyclo[3.2.1]octane)

  • Structure : Azabicyclo[3.2.1]octane core with hydroxy, benzoyloxy, or methyl groups (e.g., (3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid) .
  • Key differences :
    • Smaller bicyclo system ([3.2.1] vs. [4.2.0]) alters ring strain and substituent spatial arrangement.
    • Common in anticholinergic drugs (e.g., atropine analogs) .

Data Table: Structural and Functional Comparison

Compound Name Bicyclo System Key Substituents Functional Groups Molecular Weight (g/mol) Applications/Notes References
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate HCl [4.2.0] NH₂ (C8), COOCH₃ (C7) Ester, amine, HCl ~221.46 (estimated) Research intermediate
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid HCl [4.2.0] O (C2), COOH (C7), CH₃ (C8×2) Carboxylic acid, oxa, HCl ~239.67 Crystalline, pharmacopeial use
Cefepime-related Compound A [4.2.0] S (thia), pyrrolidinium β-lactam, amide, HCl 571.50 Antibiotic
tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate HCl [4.2.0] N (C3, C7), COO-t-Bu (C7) Carbamate, diaza, HCl 248.75 Pharmaceutical impurity
(3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid [3.2.1] OH (C3), CH₃ (C8) Hydroxy, carboxylic acid ~215.27 Tropane alkaloid analog

Research Findings and Implications

  • Bioactivity : Cefepime analogs demonstrate the importance of sulfur and β-lactam rings in antimicrobial activity, whereas diazabicyclo compounds highlight the role of nitrogen in enzyme inhibition .
  • Physicochemical Properties :
    • Oxa and thia substitutions modulate solubility and stability (e.g., oxa increases polarity; thia enables disulfide bonding) .
    • tert-Butyl groups enhance lipophilicity, crucial for blood-brain barrier penetration in CNS-targeted drugs .
  • Industrial Relevance : Compounds like tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate HCl are critical in API synthesis, emphasizing the need for high purity (≥90%) in industrial settings .

Biological Activity

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride features a bicyclic structure that contributes to its unique pharmacological properties. The compound can be represented as follows:

  • Molecular Formula : C₉H₁₃ClN₁O₂
  • Molecular Weight : 188.66 g/mol

The bicyclic framework allows for interactions with various biological targets, potentially influencing enzymatic activity and receptor binding.

The precise mechanism of action for methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is still under investigation, but several hypotheses have emerged based on related compounds:

  • Enzyme Inhibition : Similar bicyclic compounds have been shown to inhibit specific enzymes, which may be relevant for this compound as well. For instance, studies on related structures indicate potential inhibition of enzymes involved in metabolic pathways such as α-glucosidase and anti-apoptotic proteins like Bcl-xL .
  • Receptor Modulation : The structural characteristics suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic effects in neuropharmacology.

Biological Activity

Research has begun to elucidate the biological activities associated with methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride:

  • Antidiabetic Properties : Preliminary studies indicate that related compounds can inhibit α-glucosidase, suggesting potential use in managing diabetes by slowing carbohydrate absorption .
  • Anticancer Potential : Compounds within the bicyclic family have shown promise in inhibiting cancer cell proliferation through the modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have reported findings relevant to the biological activity of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride:

StudyFindings
Study 1Demonstrated inhibition of α-glucosidase with an IC50 value of approximately 11.9 µM for structurally similar compounds .
Study 2Reported that bicyclic compounds exhibit binding affinity for Bcl-xL, indicating potential for anticancer applications (Ki = 2.0 µM) .
Study 3Investigated the neuropharmacological effects of related structures, suggesting possible modulation of neurotransmitter systems .

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